Dioxadrol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二氧杂卓盐酸盐是一种解离性麻醉药,以其NMDA受体拮抗作用而闻名。它在动物身上产生的作用类似于苯环己哌啶。 最初被开发为人类止痛药,但由于其副作用,如噩梦和幻觉,其开发被中止 .
准备方法
合成路线和反应条件: 二氧杂卓盐酸盐可以通过其外消旋体的制备和外消旋体的拆分来合成。该化合物衍生自2,2-二苯基-1,3-二氧戊环-4-基)哌啶。 合成过程涉及形成一种油状液体,然后将其转化为其盐酸盐形式 .
工业生产方法: 二氧杂卓盐酸盐的工业生产涉及从甲醇中结晶,得到熔点为256-260°C的晶体。 该化合物以其d-型和l-型盐酸盐衍生物生产,每种都有其特定的性质和应用 .
化学反应分析
反应类型: 二氧杂卓盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物的结构,导致不同的药理特性。
取代: 取代反应可以在分子中引入新的官能团,改变其活性。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。反应通常在受控的温度和压力下进行,以确保所需产物的形成。
主要生成物:
科学研究应用
化学: 用作研究NMDA受体拮抗剂及其构效关系的模型化合物。
生物学: 研究其对神经通路的影响以及在神经退行性疾病中的潜在治疗应用。
医学: 作为止痛药和麻醉药进行探索,但由于其副作用,其使用受到限制。
作用机制
二氧杂卓盐酸盐主要通过拮抗NMDA受体发挥其作用。该受体参与突触可塑性和记忆功能。通过阻断NMDA受体,二氧杂卓盐酸盐抑制兴奋性神经传递,从而导致其麻醉和解离作用。 该化合物的分子靶点包括NMDA受体亚基,其途径涉及调节钙离子流入和神经递质释放 .
类似化合物:
乙氧杂卓: 另一种NMDA受体拮抗剂,具有类似的效果,但药代动力学特性不同。
苯环己哌啶: 以其解离性麻醉作用而闻名,类似于二氧杂卓盐酸盐,但其滥用潜力更高。
氯胺酮: 一种广泛使用的麻醉药,具有NMDA受体拮抗作用,但具有不同的安全性特征。
独特性: 二氧杂卓盐酸盐因其独特的结构而具有独特性,该结构使其能够选择性拮抗NMDA受体。 由于其副作用,其作为止痛药的开发被停止,但它仍然是研究NMDA受体功能和潜在治疗应用的宝贵化合物 .
相似化合物的比较
Etoxadrol: Another NMDA receptor antagonist with similar effects but different pharmacokinetic properties.
Phencyclidine: Known for its dissociative anaesthetic properties, similar to Dioxadrol Hydrochloride but with a higher potential for abuse.
Ketamine: A widely used anaesthetic with NMDA receptor antagonistic properties, but with a different safety profile.
Uniqueness: this compound is unique due to its specific structure, which allows for selective NMDA receptor antagonism. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications .
生物活性
Dioxadrol hydrochloride, a compound initially developed as an analgesic, is primarily recognized for its dissociative anesthetic properties and its role as an NMDA receptor antagonist . This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is synthesized from 2,2-diphenyl-1,3-dioxolan-4-yl)piperidine. It exists in various isomeric forms, with the dextrorotatory form (dexoxadrol) exhibiting significant pharmacological activity resembling that of phencyclidine (PCP) . The compound's synthesis involves crystallization from methanol, yielding a product with a melting point of 256-260°C .
Dioxadrol exerts its effects by antagonizing the NMDA receptor, which is crucial for excitatory neurotransmission and synaptic plasticity. By blocking this receptor, dioxadrol inhibits calcium ion influx and neurotransmitter release, leading to its anesthetic and dissociative effects .
Pharmacological Properties
This compound has been shown to have several pharmacological properties :
- Analgesic Effects : Initially developed for pain relief, its use was limited due to adverse effects such as hallucinations and nightmares.
- Dissociative Anesthesia : Similar to ketamine and PCP, it induces a state where patients may feel detached from their environment and themselves.
- Psychotomimetic Effects : The compound can produce symptoms akin to psychosis, including hallucinations and altered perceptions .
Comparative Binding Affinity
The binding affinity of dioxadrol and its enantiomers at NMDA receptors has been studied extensively. The following table summarizes the comparative binding affinities:
Compound | Binding Affinity (nM) | Notes |
---|---|---|
Dexoxadrol | 0.32 | High affinity for NMDA receptors |
Levoxadrol | >10 | Lower affinity compared to dexoxadrol |
Racemic Dioxadrol | 1.0 | Intermediate binding affinity |
Case Studies
A series of studies have demonstrated the biological activity of dioxadrol in animal models:
- Monkey Discrimination Study : In a controlled setting with rhesus monkeys trained to discriminate between ketamine and saline, dexoxadrol maintained response rates similar to those of ketamine at doses around 0.32 mg/kg/injection. This indicates its potential as a reinforcing agent .
- Clinical Observations : A case series involving patients presenting with PCP intoxication highlighted similar clinical features observed with dioxadrol use. Symptoms included retrograde amnesia, nystagmus, hypertension, and psychomotor agitation .
- Binding Studies : Research has shown that dexoxadrol effectively displaces labeled TCP from binding sites in rat brain membranes, confirming its interaction with PCP-related receptors .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of dioxadrol derivatives:
- Stereochemical Investigations : The absolute configuration of dexoxadrol was determined using X-ray crystallography, revealing critical insights into its receptor binding capabilities .
- Electrophysiological Studies : Whole-cell voltage-clamp recordings indicated that dioxadrol can block voltage-dependent potassium channels similarly to PCP .
属性
CAS 编号 |
3666-69-1 |
---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H |
InChI 键 |
GYPWNVSWCIMIHQ-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
规范 SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
23257-58-1 3666-69-1 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine dioxadrol dioxadrol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。